molecular formula C19H23FN2O2S B5483488 4-fluoro-N-[4-(3-methyl-1-piperidinyl)benzyl]benzenesulfonamide

4-fluoro-N-[4-(3-methyl-1-piperidinyl)benzyl]benzenesulfonamide

Cat. No. B5483488
M. Wt: 362.5 g/mol
InChI Key: HMXNFMXIMFRJRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-fluoro-N-[4-(3-methyl-1-piperidinyl)benzyl]benzenesulfonamide” is a fluorinated fentanyl analog that has recently emerged on the drug market . It is a heterocyclic tertiary aliphatic amine containing two different phenyl rings and an aromatic amide function .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a heterocyclic tertiary aliphatic amine, two different phenyl rings, and an aromatic amide function . Further analysis would require more detailed chemical information.


Chemical Reactions Analysis

The metabolic pathways of new fentanyl analogs like this compound generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Safety and Hazards

New fentanyl analogs like this compound have high potential for producing addiction and severe adverse effects including coma and death . They have been responsible for a growing number of severe and fatal intoxications in recent years .

Future Directions

The future directions for research on this compound could include more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, due to its potential for addiction and severe adverse effects, more research is needed on its safety and hazards, as well as methods for detecting and treating intoxication .

properties

IUPAC Name

4-fluoro-N-[[4-(3-methylpiperidin-1-yl)phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2S/c1-15-3-2-12-22(14-15)18-8-4-16(5-9-18)13-21-25(23,24)19-10-6-17(20)7-11-19/h4-11,15,21H,2-3,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXNFMXIMFRJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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